molecular formula C16H23N3S2 B11523420 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11523420
M. Wt: 321.5 g/mol
InChI Key: ZGNKKHQOVHUVJC-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a unique structure that includes a benzothieno ring fused with a pyrimidine ring, and a hexylsulfanyl group attached to the second position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe hexylsulfanyl group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hexylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hexylsulfanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the hexylsulfanyl group and the specific fusion of the benzothieno and pyrimidine rings.

Properties

Molecular Formula

C16H23N3S2

Molecular Weight

321.5 g/mol

IUPAC Name

2-hexylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H23N3S2/c1-2-3-4-7-10-20-16-18-14(17)13-11-8-5-6-9-12(11)21-15(13)19-16/h2-10H2,1H3,(H2,17,18,19)

InChI Key

ZGNKKHQOVHUVJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=C2C3=C(CCCC3)SC2=N1)N

Origin of Product

United States

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